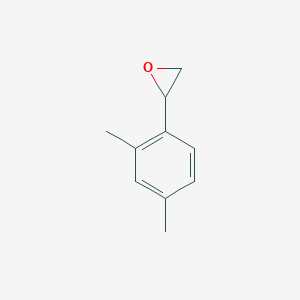

2-(2,4-Dimethylphenyl)oxirane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-Dimethylphenyl)oxirane is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 .

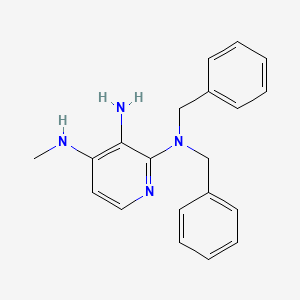

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12O/c1-7-3-4-9 (8 (2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, a study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids was found . This study might provide insights into the potential reactivity of this compound.Wissenschaftliche Forschungsanwendungen

Polymer Chemistry Applications

2-(2,4-Dimethylphenyl)oxirane and related compounds have been explored in polymer chemistry. For instance, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized and polymerized using a cationic initiator to form a polymer with a stiff, stretched conformation. This polymer is characterized by a hetero π-stacked structure between side-chain carbonyl and aromatic groups, leading to intramolecular charge transfer interactions (Merlani et al., 2015).

Alkylation Studies

Oxirane derivatives have been used as alkylating agents. Studies in alkylation using spiro[oxirane-2,4-piperidines], prepared by reacting dimethyloxosulfonium methylide with 4-piperidones, demonstrate their utility in introducing (4-hydroxy-4-piperidyl) methyl moieties onto heteroaromatic compounds like 4(3H)-quinazolone (Fishman & Cruickshank, 1968).

Chemical Synthesis and Reactions

In chemical synthesis, oxiranes derived from chalcones have been converted to pyrimidinethione derivatives and reacted with various agents under different conditions, showcasing their versatility in chemical reactions (El-hashash et al., 1991). Additionally, the reaction of oxiranes with carbon disulfide under high pressure has been studied, leading to the formation of 1,3-dithiolane-2-thiones in high yields (Taguchi et al., 1988).

Electrocatalysis

Ruthenium-based oxides, including oxiranes, have been examined for their properties in electrocatalytic ethene oxidation in acid media. This research demonstrated that chloride ions could promote oxirane formation, revealing new insights into the electrocatalysis process (Jirkovsky et al., 2011).

Eigenschaften

IUPAC Name |

2-(2,4-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-9(8(2)5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZGLFAPPDVLFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-4-methylbenzamide hydrochloride](/img/structure/B2860037.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/no-structure.png)

![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2860043.png)

![2,4-dimethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2860044.png)

![N-(4-acetamidophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2860048.png)

![3-benzyl-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2860050.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)

![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)